Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate
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Overview
Description
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H13NO2. It is a derivative of pyridine and is characterized by the presence of an ethyl ester group at the 2-position of the tetrahydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst. This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can be further modified to obtain the desired compound .
Another method involves the reaction of benzaldehyde, aniline, and ethyl acetoacetate in the presence of a proline-Fe(III) complex, which acts as a catalyst. This reaction proceeds at room temperature and results in the formation of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound include various substituted pyridine and tetrahydropyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can cross the blood-brain barrier and selectively target dopaminergic neurons, making it a potential candidate for the treatment of neurological disorders. Its effects are mediated through the modulation of neurotransmitter pathways and the inhibition of specific enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: A simpler derivative with fewer functional groups.
1,2,3,6-Tetrahydropyridine: Another isomer with different substitution patterns.
2,3,4,5-Tetrahydropyridine: A structurally distinct isomer with unique properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h5,9H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKFXQYLDJWNAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665139 |
Source
|
Record name | Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180533-19-1 |
Source
|
Record name | Ethyl 1,4,5,6-tetrahydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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